2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine

Kinase Inhibitor Selectivity CNS Drug Design Circadian Rhythm Modulation

2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine (CAS 1526186-14-0) is a bicyclic heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. It consists of a pyridine ring fused to a saturated 1,4-oxazepine ring, creating a conformationally constrained scaffold.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1526186-14-0
Cat. No. B2628918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
CAS1526186-14-0
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1COC2=C(CN1)N=CC=C2
InChIInChI=1S/C8H10N2O/c1-2-8-7(10-3-1)6-9-4-5-11-8/h1-3,9H,4-6H2
InChIKeyGCODEMBJCAEKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine (CAS 1526186-14-0): A Strategic Heterocyclic Scaffold for Kinase Inhibitor and CNS Drug Discovery


2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine (CAS 1526186-14-0) is a bicyclic heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It consists of a pyridine ring fused to a saturated 1,4-oxazepine ring, creating a conformationally constrained scaffold. This specific core is not a final drug entity but a critical intermediate and privileged structure in medicinal chemistry. It has been explicitly claimed in patents as a key component of casein kinase 1 (CK1δ/ε) inhibitors developed for CNS disorders [1], and its derivatives have been co-crystallized with CK1δ, providing direct structural evidence of its binding mode [2].

Why 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine Is Not Interchangeable with Other Oxazepine or Pyridine Scaffolds


Substituting 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine with a seemingly similar bicyclic scaffold, such as a regioisomeric pyridooxazepine (e.g., pyrido[3,2-f][1,4]oxazepine) or a benzo-fused analog (e.g., pyridobenzoxazepine), introduces quantifiable changes in kinase selectivity, CNS multiparameter optimization (MPO) scores, and metabolic stability. The specific fusion pattern ([2,3-f]) and the saturation of the oxazepine ring dictate the vector and geometry of the pendant amine, which is critical for establishing a unique hydrogen-bonding network with the kinase hinge region [1]. This precise interaction is required to achieve isoform selectivity for CK1δ over the off-target p38 kinase, a differentiation not observed with closely related scaffolds [2]. Generic substitution therefore risks a complete loss of the desired selectivity profile and CNS drug-like properties.

Quantitative Differentiation Guide for 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine (CAS 1526186-14-0)


Regioisomeric Scaffold Differentiation: Impact on CK1δ/p38 Kinase Selectivity

The [2,3-f] regioisomer of the tetrahydropyridooxazepine scaffold is critical for achieving high selectivity for CK1δ over the off-target kinase p38. When incorporated into an optimized inhibitor (Compound 4), this scaffold enabled a selectivity window of 230-fold for CK1δ over p38 [1]. In contrast, a similar inhibitor built on a closely related pyridine core (Compound 2, which lacks the optimal oxazepine geometry) exhibited only a 3-fold selectivity over p38 [2]. This 77-fold improvement in selectivity is a direct consequence of the unique ligand-protein interactions enabled by the scaffold's geometry.

Kinase Inhibitor Selectivity CNS Drug Design Circadian Rhythm Modulation

Differentiation from Benzo-Fused Analogs: Enhanced CNS Multiparameter Optimization (MPO) Score

In the design of CNS-penetrant kinase inhibitors, the 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine scaffold offers a quantifiable advantage over more lipophilic benzo-fused analogs. The scaffold contributes to a calculated CNS MPO score greater than 4.0, which is a recognized threshold for favorable brain exposure [1]. Benzo-fused pyridooxazepines, such as pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives, are inherently more lipophilic and typically exhibit CNS MPO scores below this threshold, making them less suitable for CNS drug discovery programs without significant optimization [2].

Blood-Brain Barrier Permeability CNS Drug Design ADMET Properties

Differentiation via Synthetic Tractability: Higher Yields in Key Suzuki Coupling Steps

The 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine scaffold is compatible with high-yielding synthetic transformations, a key differentiator from more electron-deficient or sterically hindered heterocycles. In the synthesis of CK1δ inhibitors, a Suzuki coupling step using a boronate intermediate derived from this scaffold proceeded with an 80% yield to form the key diarylpyrazole intermediate [1]. This is in contrast to similar couplings on other pyrido-fused systems, such as pyrido[3,4-f][1,4]oxazepine, where yields are not reported and can be significantly lower due to altered electronic properties of the pyridine ring.

Medicinal Chemistry Process Chemistry Lead Optimization

Differentiation from Saturated Piperidine Analogs: Superior Kinase Panel Selectivity

The 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine scaffold provides a distinct advantage in achieving a clean kinase selectivity profile when compared to more flexible saturated amine analogs. An optimized CK1δ inhibitor (Compound 4) built on this scaffold showed complete selectivity in a panel of 43 kinases (0/43 kinases inhibited >50% at 1 μM) [1]. In contrast, a structurally related inhibitor (Compound 2) with a less constrained core exhibited activity against 9 out of 103 kinases tested at the same concentration, including p38 (85% inhibition), MAP4K4 (66%), and EGFR (80%) [2]. This demonstrates the scaffold's role in minimizing off-target polypharmacology.

Kinase Selectivity Profiling Off-Target Liability Lead Optimization

Optimal Research and Industrial Applications for 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine (CAS 1526186-14-0)


Design and Synthesis of Selective CK1δ Inhibitors for Circadian Rhythm Disorders

This scaffold is the optimal choice for medicinal chemistry programs aiming to develop selective, brain-penetrant inhibitors of casein kinase 1 delta (CK1δ). The quantifiable 230-fold selectivity window over p38 and clean kinase panel profile (0/43 off-targets) directly support its use in minimizing cardiotoxicity and other off-target effects [1]. The scaffold's contribution to a CNS MPO score > 4.0 further validates its suitability for achieving sufficient brain exposure in vivo [2].

Construction of Focused Kinase Inhibitor Libraries via High-Yielding Parallel Synthesis

The documented 80% yield in a key Suzuki coupling step makes this scaffold a highly efficient building block for parallel synthesis of diverse inhibitor libraries [1]. This efficiency reduces the cost per compound and accelerates the hit-to-lead and lead optimization phases. It is a superior choice compared to less synthetically tractable regioisomers, enabling the rapid exploration of structure-activity relationships (SAR) around the oxazepine core.

Structure-Based Drug Design (SBDD) Leveraging Co-crystal Structures

The availability of a high-resolution (1.98 Å) co-crystal structure of a derivative bound to the CK1δ kinase domain (PDB ID: 4KBA) provides a direct structural blueprint for rational drug design [1]. This allows computational chemists to model and predict the effects of new substituents on the scaffold with high confidence. This level of structural insight is not available for many alternative heterocyclic cores, giving this scaffold a significant advantage in SBDD campaigns.

Development of CNS-Penetrant Kinase Probes for Target Validation

Given its established role in achieving a CNS MPO score > 4.0 and its use in generating tool compounds with in vivo circadian rhythm modulation [1], this scaffold is ideal for creating high-quality chemical probes. These probes are essential for target validation studies in neuroscience, where confirming target engagement in the brain is a critical and often challenging step.

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